hENT4-IN-1

Description

Properties

IUPAC Name |

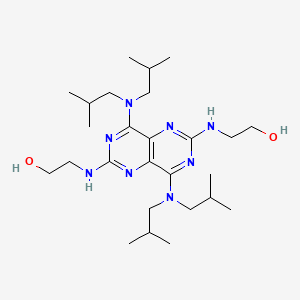

2-[[4,8-bis[bis(2-methylpropyl)amino]-2-(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N8O2/c1-17(2)13-33(14-18(3)4)23-21-22(30-25(31-23)27-9-11-35)24(32-26(29-21)28-10-12-36)34(15-19(5)6)16-20(7)8/h17-20,35-36H,9-16H2,1-8H3,(H,27,30,31)(H,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZLZYHFIWWKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C1=NC(=NC2=C1N=C(N=C2N(CC(C)C)CC(C)C)NCCO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

hENT4-IN-1: A Technical Guide to a Potent and Selective Inhibitor of the Human Equilibrative Nucleoside Transporter 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 transporter family. Unlike other equilibrative nucleoside transporters (hENT1, hENT2, and hENT3), hENT4 exhibits a distinct substrate specificity, notably transporting adenosine in a pH-dependent manner, with optimal activity in acidic environments.[1] This characteristic implicates hENT4 in physiological and pathophysiological processes associated with acidic microenvironments, such as those found in ischemic tissues and solid tumors.[2][3] Consequently, hENT4 has emerged as a promising therapeutic target for cardiovascular diseases and cancer.

This technical guide provides an in-depth overview of hENT4-IN-1, a potent and selective inhibitor of hENT4.[4][5] We will delve into its quantitative inhibitory profile, the experimental protocols for its characterization, and its impact on key signaling pathways.

Quantitative Inhibitor Profile

This compound, identified as Compound 30 in the primary literature, is a dipyridamole analog that has demonstrated significant potency and selectivity for hENT4 over other equilibrative nucleoside transporters.[4][6] The inhibitory activity of this compound and its comparison with the parent compound, dipyridamole, are summarized in the table below.

| Compound | Target | IC50 (nM) | Selectivity vs. hENT1 | Selectivity vs. hENT2 | Reference |

| This compound (Compound 30) | hENT4 | 74.4 | ~80-fold | ~20-fold | [4][5] |

| hENT1 | >6,000 | - | - | [4] | |

| hENT2 | >1,500 | - | - | [4] | |

| Dipyridamole | hENT4 | 2,800 | - | - | [4][5] |

| hENT1 | 48 (Ki) | - | - | [4] | |

| hENT2 | 6,200 (Ki) | - | - | [4] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the transport of a substrate by 50%. A lower IC50 value indicates greater potency. The selectivity is calculated as the ratio of IC50 values (IC50 for hENT1 or hENT2 / IC50 for hENT4). Ki values for dipyridamole against hENT1 and hENT2 are provided as reported in the literature.[4] A specific Ki value for this compound against hENT4 has not been reported in the reviewed literature.

Experimental Protocols

The characterization of this compound and its inhibitory effect on hENT4-mediated adenosine transport was primarily conducted using a radiolabeled substrate uptake assay in a stably transfected cell line.

hENT4 Transporter Inhibition Assay

This protocol describes the methodology used to determine the inhibitory potency of compounds against hENT4.

1. Cell Culture and Transfection:

-

A porcine kidney cell line deficient in nucleoside transporters (PK15NTD) is used as the host for transfection.[4]

-

The full-length cDNA of human ENT4 is cloned into a mammalian expression vector.

-

PK15NTD cells are stably transfected with the hENT4 expression vector.

-

Successful expression of hENT4 is confirmed by Western blotting.[4]

2. [3H]Adenosine Uptake Assay:

-

PK15/hENT4 cells are seeded in 24-well plates and grown to confluence.

-

The cells are washed with a transport buffer (specific composition not detailed in the primary literature, but typically a buffered salt solution).

-

For hENT4 inhibition assays, the transport buffer is adjusted to an acidic pH of 6.0, which is optimal for hENT4 activity.[4]

-

Cells are pre-incubated with the transport buffer containing various concentrations of the test compound (e.g., this compound) for 15 minutes at room temperature.[4]

-

A solution containing 0.2 µM [3H]adenosine is then added to each well.

-

The incubation with the radiolabeled substrate proceeds for 2 minutes.[4]

-

The uptake is terminated by rapidly washing the cells with ice-cold transport buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or in untransfected PK15NTD cells.

-

The concentrations of test compounds that cause 50% inhibition of [3H]adenosine uptake (IC50) are calculated using non-linear regression analysis.[4]

Workflow for hENT4 Inhibition Assay

Caption: Workflow for determining the IC50 of hENT4 inhibitors.

Signaling Pathways and Therapeutic Implications

The inhibition of hENT4 by this compound has significant implications for modulating adenosine signaling, particularly in disease states characterized by acidic microenvironments.

hENT4 in Cardiovascular Ischemia

During myocardial ischemia, the tissue becomes acidic due to anaerobic metabolism. This acidic environment enhances the activity of hENT4, leading to the uptake of extracellular adenosine into cardiomyocytes.[7][8] Adenosine is a cardioprotective nucleoside that, upon binding to its receptors (A1, A2A, A2B, A3), initiates signaling cascades that can reduce inflammation, prevent arrhythmias, and protect against ischemia-reperfusion injury.[9][10] By inhibiting hENT4-mediated adenosine uptake, this compound can increase the local concentration of extracellular adenosine, thereby potentiating its protective effects on the heart.[2]

Caption: hENT4 inhibition in myocardial ischemia.

hENT4 in the Tumor Microenvironment

The microenvironment of solid tumors is often acidic due to the Warburg effect.[11] In this context, elevated hENT4 expression has been observed in certain cancers, such as desmoplastic small round cell tumor (DSRCT).[3] High levels of extracellular adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating adenosine receptors on immune cells (e.g., T cells, NK cells).[11][12] By blocking adenosine uptake, this compound could potentially increase extracellular adenosine, which may have complex and context-dependent effects.

However, a more direct therapeutic strategy involves leveraging the high expression of hENT4 in some tumors. Because hENT4 can transport adenosine analogs, it could serve as a pathway to deliver cytotoxic nucleoside analogs specifically to cancer cells.[3] Inhibition of hENT4 in this context would be counterproductive. Therefore, the therapeutic application of hENT4 modulation in cancer requires careful consideration of the specific tumor biology and treatment strategy.

Caption: Adenosine signaling in the tumor microenvironment.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of hENT4. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting conditions associated with acidic microenvironments, such as myocardial ischemia. Further research is warranted to fully elucidate the therapeutic potential of hENT4 inhibition and to explore the development of this compound and its analogs as clinical candidates.

References

- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the ENT4 Adenosine Transporter for Cardioprotection - John Buolamwini [grantome.com]

- 3. Adenosine Transporter ENT4 Is a Direct Target of EWS/WT1 Translocation Product and Is Highly Expressed in Desmoplastic Small Round Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) [pubmed.ncbi.nlm.nih.gov]

- 6. ENT4 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Contribution of ENT4 to adenosine uptake in AC16 human cardiomyocytes under simulated ischemic conditions and its potential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Adenosine signaling as target in cardiovascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting myocardial equilibrative nucleoside transporter ENT1 provides cardioprotection by enhancing myeloid Adora2b signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Immunosuppressive Adenosine Signaling: A Review of Potential Immunotherapy Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of hENT4-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of hENT4-IN-1, a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4). This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is an integral membrane protein that mediates the transport of nucleosides, such as adenosine, and monoamines.[1][2] Unlike other members of the ENT family, hENT4 exhibits a unique pH-dependent activity, with optimal transport of adenosine occurring at an acidic pH of approximately 6.0.[1][2] This characteristic makes hENT4 a compelling therapeutic target for conditions associated with localized acidosis, such as ischemia and solid tumors, where extracellular adenosine levels play a critical role in signaling pathways.[1]

The development of potent and selective inhibitors for hENT4 is crucial for elucidating its physiological functions and for the potential therapeutic modulation of adenosine signaling. This compound (also referred to as Compound 30) emerged from a screening of dipyridamole analogs as a lead compound with high potency and selectivity for hENT4.[3]

Data Presentation: Inhibitory Activity of this compound

This compound was identified as a potent inhibitor of hENT4, demonstrating significant selectivity over other equilibrative nucleoside transporters, hENT1 and hENT2. The inhibitory activities were determined using radiolabeled nucleoside uptake assays in a porcine kidney cell line deficient in native nucleoside transporters (PK15NTD) and engineered to express the respective human transporters.[3]

| Compound | Target | IC50 (nM) | Selectivity vs. hENT1 | Selectivity vs. hENT2 |

| This compound (Compound 30) | hENT4 | 74.4 | ~80-fold | ~20-fold |

| Dipyridamole | hENT4 | 2800 | - | - |

Table 1: Inhibitory Potency and Selectivity of this compound. The IC50 values represent the concentration of the compound required to inhibit 50% of the radiolabeled nucleoside transport. Selectivity is expressed as the ratio of IC50 values (IC50 for hENT1 or hENT2 / IC50 for hENT4). Data sourced from[3].

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.

Cell Line Development and Culture

Cell Line: PK15NTD cells, a porcine kidney epithelial cell line lacking endogenous nucleoside transporter activity, were used as the host for recombinant transporter expression.[3]

Transfection: The full-length cDNA of human ENT4 was cloned into a mammalian expression vector. PK15NTD cells were then transfected with this vector.

Selection and Screening: Stable cell lines expressing hENT4 were selected using G418. Clonal cell lines were screened for functional hENT4 expression by measuring [³H]adenosine uptake at an acidic pH (pH 6.0).[3]

[³H]Adenosine Uptake Assay

This assay measures the rate of adenosine transport into cells and is the primary method for assessing the inhibitory activity of compounds against hENT4.

Materials:

-

PK15NTD cells stably expressing hENT4.

-

Transport Buffer (e.g., modified Tris buffer, pH 7.4 or as required for pH-dependent assays).

-

[³H]Adenosine (specific activity and concentration to be optimized for the assay, e.g., 10 nM).[4]

-

Test compounds (this compound and others).

-

Scintillation fluid and counter.

Protocol:

-

Cell Plating: Seed the hENT4-expressing PK15NTD cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with the transport buffer. Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) in transport buffer for a specified time (e.g., 20 minutes) at room temperature.[4]

-

Initiation of Uptake: Add [³H]adenosine to each well to initiate the uptake reaction. The final concentration of [³H]adenosine is typically in the nanomolar range (e.g., 10 nM).[4]

-

Incubation: Incubate the cells for a short period (e.g., 2 minutes) at room temperature to measure the initial rate of transport.[4]

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]adenosine uptake against the logarithm of the inhibitor concentration.

Western Blot Analysis for hENT4 Expression

Western blotting is used to confirm the expression of the hENT4 protein in the stably transfected PK15NTD cells.

Materials:

-

hENT4-expressing PK15NTD cell lysates.

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

-

Primary antibody: Rabbit polyclonal anti-ENTPD4 antibody or a similar validated antibody.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

Protocol:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against hENT4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps with TBST.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Mandatory Visualizations

Experimental Workflow for hENT4 Inhibitor Screening

Caption: Workflow for the discovery of hENT4 inhibitors.

hENT4-Mediated Adenosine Signaling Pathway

References

- 1. Bidirectional transport of 2-chloroadenosine by equilibrative nucleoside transporter 4 (hENT4): Evidence for allosteric kinetics at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

role of hENT4 in adenosine uptake

An In-depth Technical Guide on the Core Role of hENT4 in Adenosine Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 family of transporters. While initially characterized as a transporter of organic cations, hENT4 plays a significant and distinct role in the uptake of adenosine, particularly under pathophysiological conditions such as ischemia. This technical guide provides a comprehensive overview of the core function of hENT4 in adenosine transport, including its mechanism, kinetics, tissue distribution, and pharmacological inhibition. Detailed experimental protocols for studying hENT4-mediated adenosine uptake are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Adenosine is a critical signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiovascular function, and inflammation. The extracellular concentration of adenosine is tightly regulated by a balance between its production, release, and clearance from the extracellular space. Nucleoside transporters are key players in this regulation. The human equilibrative nucleoside transporter (hENT) family comprises four members (hENT1-4) that facilitate the bidirectional transport of nucleosides across the plasma membrane.

Among these, hENT4 is distinguished by its unique pH-dependent mechanism of adenosine transport. At physiological pH (7.4), its affinity for adenosine is low; however, under acidic conditions, such as those occurring during tissue ischemia, its transport activity is significantly enhanced.[1][2] This characteristic positions hENT4 as a potential therapeutic target for conditions associated with local acidosis and elevated adenosine levels, such as myocardial ischemia and certain cancers.[2][3]

Mechanism of hENT4-Mediated Adenosine Uptake

The primary mechanism governing hENT4-mediated adenosine transport is its marked dependence on extracellular pH.

-

pH-Dependence: hENT4 exhibits optimal adenosine transport activity in an acidic environment, with a peak around pH 6.0.[4][5] At neutral pH (7.4), the transport of adenosine by hENT4 is minimal.[4] This pH sensitivity is a key feature that distinguishes hENT4 from other members of the ENT family. The transport of monoamines by hENT4, in contrast, is not pH-dependent.[6]

-

Kinetics: The kinetics of hENT4-mediated adenosine transport have been characterized in various expression systems. The apparent Michaelis-Menten constant (Km) for adenosine is in the high micromolar to millimolar range, indicating a relatively low affinity compared to hENT1 and hENT2 at physiological pH.[4][6] However, under acidic conditions (pH 5.5), the apparent Km for adenosine is significantly lower, suggesting an increased affinity.[4] Recent studies also suggest that hENT4 may exhibit allosteric kinetics for adenosine transport at acidic pH.[1]

-

Substrate Specificity: hENT4 is selective for adenosine and some of its analogs.[3] It does not significantly transport other naturally occurring nucleosides like uridine.[4]

Quantitative Data

Kinetic Parameters for hENT4-Mediated Adenosine Transport

| Parameter | Value | Condition | Expression System | Reference |

| Apparent Km | 0.78 mmol/L | pH 5.5 | Xenopus oocytes | [4] |

| Apparent Km | 0.13 mmol/L (mouse ENT4) | pH 5.5 | Xenopus oocytes | [4] |

| Apparent Km | 50 µM | pH 6.0 | PK15NTD cells | [1] |

Inhibitor Sensitivity of hENT4

hENT4 is relatively insensitive to classical ENT inhibitors like nitrobenzylmercaptopurine riboside (NBMPR). However, it is inhibited by dipyridamole and its analogues, as well as other compounds.

| Inhibitor | IC50 | Selectivity | Expression System | Reference |

| Dipyridamole | 2.8 µM | - | PK15NTD cells | [4][7] |

| Compound 30 (Dipyridamole analogue) | 74.4 nM | ~80-fold vs hENT1, ~20-fold vs hENT2 | PK15NTD cells | [4][7] |

| hENT4-IN-1 | 74.4 nM | Potent and selective | Not specified | [8] |

| Decynium-22 | - | Inhibits hENT4 activity | AC16 human cardiomyocytes | [9] |

Tissue Distribution of hENT4

hENT4 mRNA and protein are expressed in various human tissues, with notable abundance in the heart, brain, and skeletal muscle.[5]

| Tissue | mRNA Expression Level | Protein Expression Level | Reference |

| Heart | High | High | [5][10] |

| Brain | High | High | [1][5] |

| Skeletal Muscle | High | Moderate | [5] |

| Kidney | Moderate | Moderate | [1] |

| Placenta | Moderate | Low | [5] |

| Intestine | Moderate | Low | [1] |

Note: Expression levels are qualitative summaries from various sources and may vary depending on the detection method.

Experimental Protocols

Radiolabeled Adenosine Uptake Assay in Mammalian Cells

This protocol is designed to measure the uptake of radiolabeled adenosine into adherent mammalian cells expressing hENT4.

Materials:

-

Cells stably expressing hENT4 (e.g., PK15NTD-hENT4, HEK293-hENT4)

-

Nucleoside transporter-deficient host cells (e.g., PK15NTD) as a negative control

-

Culture medium (e.g., MEM)

-

Transport buffer (e.g., sodium-free buffer: 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K2HPO4, 10 mM Glucose, 1 mM MgCl2, 1 mM CaCl2), adjusted to desired pH (e.g., 6.0 and 7.4)

-

[3H]Adenosine

-

Adenosine kinase inhibitor (e.g., 50 nM ABT-702)

-

Adenosine deaminase inhibitor (e.g., 100 nM EHNA)

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1 N NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

-

Cell Seeding: Seed hENT4-expressing cells and control cells into multi-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with the transport buffer at the desired pH.

-

Pre-incubation: Add the transport buffer containing the adenosine kinase and deaminase inhibitors to each well and pre-incubate the cells for 15-30 minutes at room temperature.

-

Initiation of Uptake: To initiate the uptake, add the transport buffer containing [3H]adenosine (at the desired final concentration) to each well.

-

Incubation: Incubate the plates for a predetermined time (e.g., 2, 5, 10, 15 minutes) at room temperature. The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes (or overnight).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

-

Data Analysis: Calculate the hENT4-mediated uptake by subtracting the uptake in control cells from the uptake in hENT4-expressing cells.

Inhibitor Screening Assay

This protocol is for screening compounds for their ability to inhibit hENT4-mediated adenosine uptake.

Procedure:

-

Follow steps 1-3 of the Radiolabeled Adenosine Uptake Assay protocol.

-

Inhibitor Pre-incubation: After washing, add the transport buffer (pH 6.0) containing the test compounds at various concentrations (or a single concentration for primary screening) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.

-

Initiation of Uptake: Add [3H]adenosine to each well at a concentration close to its Km value (e.g., 0.2 µM).

-

Incubation: Incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.

-

Follow steps 7-11 of the Radiolabeled Adenosine Uptake Assay protocol.

-

Data Analysis: Calculate the percentage inhibition of hENT4-mediated adenosine uptake for each compound concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of hENT4 in Cardioprotection during Ischemia

The following diagram illustrates the proposed signaling pathway involving hENT4 during myocardial ischemia.

Caption: hENT4's role in cardioprotection during ischemia.

Experimental Workflow for Investigating hENT4 in Cardioprotection

The following diagram outlines a typical experimental workflow to study the role of hENT4 in cardioprotection.

Caption: Workflow for studying hENT4 in cardioprotection.

Conclusion

hENT4 is a unique adenosine transporter with a distinct pH-dependent activity that makes it a focal point for research in ischemic pathologies. Its role in mediating adenosine uptake under acidic conditions suggests that targeting hENT4 could be a novel therapeutic strategy for cardioprotection and potentially for cancer therapy in the acidic tumor microenvironment. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of hENT4 and its potential as a therapeutic target. The development of more potent and selective hENT4 inhibitors will be crucial for dissecting its precise physiological roles and for advancing new therapeutic interventions.

References

- 1. ENT4 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Equilibrative Nucleoside Transporters 1 and 4: Which One Is a Better Target for Cardioprotection Against Ischemia–Reperfusion Injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Transporter ENT4 Is a Direct Target of EWS/WT1 Translocation Product and Is Highly Expressed in Desmoplastic Small Round Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Contribution of ENT4 to adenosine uptake in AC16 human cardiomyocytes under simulated ischemic conditions and its potential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

hENT4-IN-1 and Monoamine Transporter Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a fascinating protein that straddles two distinct transporter families in its functional characteristics. As a member of the SLC29 solute carrier family, it participates in the transport of nucleosides like adenosine, a role that is notably pH-dependent.[1][2] Concurrently, hENT4 functions as a polyspecific organic cation transporter, facilitating the transport of monoamines such as serotonin, dopamine, and norepinephrine.[3][4] This dual functionality makes hENT4 a compelling target for research in neuroscience and pharmacology.

This technical guide focuses on hENT4-IN-1, a potent and selective inhibitor of hENT4. We will delve into its known inhibitory profile, provide detailed experimental protocols for assessing its potential activity on the canonical monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and present visual workflows and conceptual pathways to aid in experimental design and data interpretation.

This compound: Inhibitory Profile

This compound has been identified as a potent and selective inhibitor of human equilibrative nucleoside transporter 4 (hENT4).[5] It is referenced in the scientific literature as "Compound 30," a dipyridamole analog.[6]

Quantitative Data on Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against hENT family members. To date, the activity of this compound on the monoamine transporters DAT, SERT, and NET has not been reported in the public domain.

| Transporter | IC50 (nM) | Reference |

| hENT4 | 74.4 | Wang et al., 2013[6] |

| hENT1 | > 6,000 | Wang et al., 2013[6] |

| hENT2 | > 1,400 | Wang et al., 2013[6] |

| DAT | Not Reported | |

| SERT | Not Reported | |

| NET | Not Reported |

Experimental Protocols: Monoamine Transporter Uptake Inhibition Assay

To determine the effect of this compound on the activity of DAT, SERT, and NET, a radioligand uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters is the gold standard method.[5][7]

Materials and Reagents

-

Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Radiolabeled Substrates:

-

[³H]-Dopamine for hDAT assays.

-

[³H]-Serotonin (5-HT) for hSERT assays.

-

[³H]-Norepinephrine for hNET assays.

-

-

Test Compound: this compound dissolved in DMSO to create a stock solution.

-

Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3). For [³H]-dopamine uptake, supplement with 0.2 mg/ml ascorbic acid to prevent oxidation.

-

Control Inhibitors:

-

Mazindol or GBR-12909 for hDAT (non-specific uptake).

-

Fluoxetine or Paroxetine for hSERT (non-specific uptake).

-

Nisoxetine or Desipramine for hNET (non-specific uptake).

-

-

Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

-

Scintillation Cocktail.

-

Equipment: 96-well cell culture plates, multi-channel pipettes, cell harvester, scintillation counter.

Experimental Procedure

-

Cell Plating:

-

Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Preparation:

-

On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of room temperature KHB.

-

Prepare serial dilutions of this compound in KHB. It is crucial to have a vehicle control (KHB with the same final concentration of DMSO as the highest this compound concentration).

-

Also prepare the appropriate control inhibitor at a concentration at least 100-fold its Ki to determine non-specific uptake.

-

-

Inhibition Assay:

-

Add 50 µL of the diluted this compound, vehicle, or control inhibitor to the appropriate wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Prepare the radiolabeled substrate solution in KHB at a concentration near its Km value for the respective transporter.

-

Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to all wells.

-

Incubate for a short period at room temperature (typically 1-5 minutes, this should be optimized to be in the linear range of uptake).

-

-

Termination of Uptake:

-

Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold KHB.

-

Lyse the cells by adding 100-200 µL of 1% SDS to each well.

-

Agitate the plate gently for 10-15 minutes to ensure complete lysis.

-

-

Quantification:

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Uptake:

-

Total Uptake = CPM in vehicle-treated wells.

-

Non-specific Uptake = CPM in control inhibitor-treated wells.

-

Specific Uptake = Total Uptake - Non-specific Uptake.

-

-

Determine Percent Inhibition:

-

For each concentration of this compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_inhibitor - Non-specific Uptake) / Specific Uptake])

-

-

Calculate IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on monoamine transporters.

Conceptual Signaling Pathway: hENT4 and Monoamine Homeostasis

Caption: hENT4's role in monoamine transport and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for selectively investigating the role of the hENT4 transporter. While its potent inhibition of hENT4 is well-documented, its effects on the primary monoamine transporters DAT, SERT, and NET remain to be elucidated. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these potential off-target activities. Such studies are crucial for a comprehensive understanding of the pharmacological profile of this compound and for interpreting its effects in complex biological systems. Future research in this area will be instrumental in clarifying the interplay between hENT4 and the canonical monoamine transport system, potentially uncovering new therapeutic avenues for neurological and psychiatric disorders.

References

- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine Transport by Plasma Membrane Monoamine Transporter: Reinvestigation and Comparison with Organic Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENT4 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

The pH-Dependent Activity of the Human Equilibrative Nucleoside Transporter 4 (hENT4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the Plasma Membrane Monoamine Transporter (PMAT), is a unique member of the SLC29 solute carrier family. Unlike other members of the hENT family, hENT4 exhibits a distinct pH-dependent activity profile, with significantly enhanced transport of its substrates under acidic conditions. This property makes hENT4 a transporter of considerable interest, particularly in physiological and pathological states associated with local acidosis, such as ischemia, inflammation, and the tumor microenvironment. This technical guide provides a comprehensive overview of the pH-dependent activity of hENT4, including quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Data Presentation: pH-Dependent Transport Kinetics of hENT4

The transport activity of hENT4 is markedly stimulated by an acidic extracellular pH. This section summarizes the quantitative data from various studies, highlighting the changes in key kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), at different pH values for representative substrates.

| Substrate | Species | Expression System | pH | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| MPP+ | Human | MDCK cells | 6.6 | Not significantly different from pH 7.4 | ~4-fold higher than at pH 7.4 | [1][2] |

| MPP+ | Human | MDCK cells | 7.4 | Not significantly different from pH 6.6 | - | [1][2] |

| 2-Chloroadenosine | Human | PK15-NTD cells | 6.0 | ~50 (high-affinity component) | ~30 (high-affinity component) | [3] |

| 6.0 | >600 (low-affinity component) | ~500 (low-affinity component) | [3] | |||

| 2-Chloroadenosine | Human | PK15-NTD cells | 7.5 | ~2000 | - | [3] |

| Adenosine | Human | Xenopus oocytes | 5.5 | 780 | - | [4] |

| Adenosine | Mouse | Xenopus oocytes | 5.5 | 130 | - | [4] |

Note: Direct comparison of Vmax values across different studies and expression systems should be made with caution due to variations in experimental conditions and protein expression levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pH-dependent activity of hENT4.

Radiolabeled Substrate Uptake Assay in Mammalian Cells

This protocol is adapted from studies using Madin-Darby Canine Kidney (MDCK) or PK15-NTD cells stably expressing hENT4.

a. Cell Culture and Plating:

-

Culture hENT4-expressing and vector-transfected control cells in appropriate medium supplemented with antibiotics for selection.

-

Seed cells onto 24-well plates at a density that allows them to reach confluence on the day of the experiment.

b. Transport Buffer Preparation:

-

Prepare transport buffers with varying pH values (e.g., pH 5.5, 6.6, 7.4, 8.2) using appropriate buffer systems (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH). Ensure the osmolarity of all buffers is adjusted to be consistent.

c. Uptake Assay:

-

On the day of the experiment, wash the confluent cell monolayers twice with the corresponding pH transport buffer.

-

Pre-incubate the cells in the transport buffer for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the transport buffer containing the radiolabeled substrate (e.g., [3H]MPP+ or [3H]adenosine) at the desired concentration. For kinetic studies, a range of substrate concentrations should be used.

-

Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

-

Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer of the same pH.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.

d. Data Analysis:

-

Subtract the non-specific uptake (measured in vector-transfected cells) from the total uptake in hENT4-expressing cells to determine the specific uptake.

-

For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Electrophysiological Recording in Xenopus Oocytes

This protocol provides a general framework for measuring hENT4-mediated currents in Xenopus oocytes using a two-electrode voltage clamp (TEVC) technique.

a. Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate stage V-VI Xenopus laevis oocytes.

-

Inject oocytes with hENT4 cRNA or water (for control) and incubate for 2-5 days at 16-18°C in Barth's solution.

b. Recording Solutions:

-

Prepare recording solutions (e.g., ND96) buffered to different pH values (e.g., 5.5, 6.5, 7.4). The solutions should contain the substrate of interest.

c. Two-Electrode Voltage Clamp:

-

Place an oocyte in the recording chamber and perfuse with the recording solution at the desired pH.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential to a holding potential (e.g., -50 mV).

-

Apply a series of voltage steps to elicit substrate-induced currents.

-

To measure the pH-dependent activity, perfuse the oocyte with recording solutions of different pH values containing the substrate and record the corresponding currents.

-

Subtract the currents recorded in the absence of the substrate or in water-injected oocytes to isolate the hENT4-mediated current.

d. Data Analysis:

-

Measure the amplitude of the substrate-induced currents at different pH values and membrane potentials.

-

Plot the current-voltage (I-V) relationship to characterize the electrogenic nature of the transport at different pH levels.

Mandatory Visualizations

Signaling Pathways and Regulatory Mechanisms

While the specific signaling pathways that regulate hENT4 expression and localization in response to extracellular pH are not yet fully elucidated, a general model can be proposed based on known cellular responses to acidosis. Acidic conditions can trigger various signaling cascades, including those involving protein kinases and transcription factors, which could potentially modulate hENT4 at the transcriptional, translational, or post-translational level.

Caption: Potential mechanisms of hENT4 regulation by acidic pH.

Experimental Workflow for Radiolabeled Substrate Uptake Assay

The following diagram illustrates the key steps involved in a typical radiolabeled substrate uptake experiment to assess the pH-dependent activity of hENT4.

Caption: Workflow for a radiolabeled substrate uptake assay.

Logical Relationship of pH-Dependent hENT4 Transport

The pH-dependent activity of hENT4 is thought to be driven by a proton-coupled mechanism, where the inwardly directed proton gradient provides the driving force for substrate translocation.

Caption: Proposed mechanism of proton-coupled hENT4 transport.

Conclusion

The pH-dependent activity of hENT4 is a key characteristic that distinguishes it from other nucleoside transporters. Its enhanced function in acidic environments suggests a specialized role in tissues and microenvironments where pH is dysregulated. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the physiological and pathological significance of hENT4 and to explore its potential as a therapeutic target. Further research is warranted to fully elucidate the specific signaling pathways that govern the pH-dependent regulation of hENT4 expression and function.

References

- 1. Molecular determinants of acidic pH-dependent transport of human equilibrative nucleoside transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-translational modifications of transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of hENT4 Inhibition: A Technical Guide

Executive Summary

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), presents a unique and compelling target for therapeutic intervention across a spectrum of diseases. A distinguishing feature of hENT4 is its pH-dependent transport of adenosine, with optimal function under acidic conditions characteristic of pathological microenvironments such as those found in ischemic tissue and solid tumors.[1][2] This property allows for targeted modulation of adenosine signaling in diseased tissues while minimizing systemic effects. Inhibition of hENT4 can prolong the signaling of extracellular adenosine, a potent endogenous molecule with cytoprotective, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth overview of the therapeutic rationale for hENT4 inhibition, a summary of current pharmacological tools, detailed experimental protocols for its study, and a review of its potential in cardioprotection, oncology, and inflammatory diseases.

Introduction to hENT4 (SLC29A4)

The SLC29 family of equilibrative nucleoside transporters (ENTs) facilitates the bidirectional movement of nucleosides and nucleobases across cellular membranes.[3] While hENT1 and hENT2 are broadly active at physiological pH, hENT4 exhibits a distinct profile.[3] It functions as a polyspecific organic cation transporter for monoamines like serotonin and dopamine at neutral pH.[4] However, under acidic conditions (optimal pH ~5.5-6.0), it demonstrates robust, sodium-independent transport of adenosine.[1][2][5]

This pH-sensitivity is the cornerstone of its therapeutic potential. In pathologies such as myocardial ischemia or within the tumor microenvironment, localized acidosis is a common feature.[6][7] This acidic environment activates hENT4, which then transports adenosine into the cell, terminating its signaling cascade. Inhibiting hENT4 in these specific microenvironments can increase the local concentration of extracellular adenosine, thereby amplifying its protective signaling through adenosine receptors (A1, A2A, A2B, A3).[5][7]

Key Therapeutic Areas:

-

Cardioprotection: In myocardial ischemia-reperfusion injury, inhibiting hENT4 can enhance adenosine-mediated cardioprotective effects specifically in the ischemic zone.[7][8][9]

-

Oncology: hENT4 is a biomarker for desmoplastic small round cell tumor (DSRCT) and its inhibition could modulate the immunosuppressive tumor microenvironment by increasing adenosine levels.[1][6]

-

Inflammation: By regulating adenosine levels, hENT4 inhibition may offer a novel approach to dampen mucosal inflammation in conditions like inflammatory bowel disease (IBD).[10]

Pharmacology of hENT4 Inhibitors

The development of potent and selective hENT4 inhibitors is crucial for exploring its therapeutic potential. While classical ENT inhibitors like nitrobenzylmercaptopurine ribonucleoside (NBMPR) and dilazep are weak inhibitors of hENT4, research has focused on dipyridamole and its analogs.[1][2] A systematic screening of a library of dipyridamole analogs led to the identification of compounds with significantly improved potency and selectivity for hENT4 over hENT1 and hENT2.[1][11]

Data Presentation: Inhibitory Activity of Dipyridamole Analogs

The following tables summarize the quantitative data on the inhibitory potency (IC₅₀) of key compounds against human ENT transporters.

Table 1: IC₅₀ Values of Dipyridamole and a Lead Analog against hENTs

| Compound | hENT4 IC₅₀ (nM) | hENT1 IC₅₀ (nM) | hENT2 IC₅₀ (nM) | Selectivity (hENT1/hENT4) | Selectivity (hENT2/hENT4) | Reference |

|---|---|---|---|---|---|---|

| Dipyridamole | 2,797 | 48 | 6,200 | ~0.02x | ~2.2x | [1] |

| Compound 30 * | 74.4 | ~5,952 | ~1,488 | ~80x | ~20x | [1][11] |

*Compound 30: 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine

Table 2: IC₅₀ Values of Selected Tyrosine Kinase Inhibitors (TKIs) against hENTs

| Compound | hENT1 IC₅₀ (µM) | hENT2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Lorlatinib | 2.5 | 1.0 | [12] |

| Cabozantinib | 3.5 | >10 | [12] |

| Nintedanib | 2.5 | >10 |[12] |

Signaling Pathways and Therapeutic Rationale

The primary mechanism underlying the therapeutic potential of hENT4 inhibition is the modulation of adenosine signaling in acidic microenvironments.

Cardioprotection in Ischemia

During myocardial ischemia, anaerobic metabolism leads to lactic acid accumulation and a drop in extracellular pH.[13] This acidosis activates hENT4 on cardiomyocytes, increasing adenosine uptake and reducing its cardioprotective effects.[2][9] Inhibition of hENT4 traps adenosine in the extracellular space, enhancing the activation of A1 and A2A adenosine receptors, which leads to reduced inflammation, decreased apoptosis, and improved cardiac function post-reperfusion.[7][8]

Key Experimental Protocols

Reproducible and robust assays are essential for the discovery and characterization of hENT4 inhibitors. Below are detailed protocols derived from published methodologies.[1]

Protocol 4.1: Stable Expression of Recombinant hENT4

-

Vector Construction: The full-length hENT4 cDNA is cloned into a mammalian expression vector such as pCMV-3flag-1A, which adds an N-terminal FLAG tag for detection.

-

Cell Line: A nucleoside transporter-deficient cell line, such as PK15NTD, is used as the host to ensure that any observed transport is due to the recombinant hENT4.

-

Transfection: PK15NTD cells are transfected with the hENT4 expression vector using a standard lipid-based transfection reagent.

-

Selection: 48 hours post-transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have stably integrated the vector.

-

Colony Screening & Expansion: Resistant colonies are isolated, expanded, and screened for hENT4 expression and function.

-

Verification: Expression is confirmed by Western blotting using an anti-FLAG antibody. A protein band of approximately 55 kDa indicates successful expression of hENT4.[1]

Protocol 4.2: [³H]-Adenosine Uptake and Inhibition Assay

-

Cell Plating: Plate stable hENT4-expressing cells (e.g., PK15/hENT4) and control cells (e.g., PK15NTD) in 24-well plates and grow to confluence.

-

Washing: Wash cells twice with a sodium-free buffer (e.g., 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K₂HPO₄, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Pre-incubation: Incubate cells with a transport buffer at the desired pH (e.g., pH 6.0 for hENT4 activation) for 30 minutes at room temperature. For inhibition assays, this buffer should contain the test compound at various concentrations or a vehicle control.

-

Initiate Uptake: Add the transport buffer containing the radiolabeled substrate (e.g., 0.2-1.0 µM [³H]-adenosine) to each well.

-

Incubation: Incubate for a short, defined period (e.g., 2-15 minutes) to measure the initial rate of transport.

-

Stop Reaction: Terminate the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold transport buffer.

-

Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the counts from control cells from the counts in hENT4-expressing cells. For inhibition assays, plot percent inhibition against inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The unique pH-dependent activity of hENT4 makes it an exceptionally promising "patho-selective" drug target. Inhibition of hENT4 offers a strategy to selectively enhance endogenous adenosine signaling in acidic microenvironments associated with ischemia, cancer, and inflammation, thereby minimizing the potential for systemic side effects that can occur with non-selective adenosine-based therapies.[7]

Key research priorities include:

-

Development of Advanced Inhibitors: While compounds like the dipyridamole analog "Compound 30" are valuable tools, further medicinal chemistry efforts are needed to develop drug candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical trials.[1][11]

-

In Vivo Validation: The therapeutic hypotheses for hENT4 inhibition need to be rigorously tested in relevant animal models, including models of myocardial infarction, specific cancers (like DSRCT), and inflammatory bowel disease.[7][8][10] The use of ENT4-null mouse models will be critical in these studies.[7]

-

Biomarker Strategy: For oncology applications, developing companion diagnostics to identify patient populations with high hENT4 expression in tumors will be essential for targeted therapy.[1]

References

- 1. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENT4 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Equilibrative Nucleoside Transporters 1 and 4: Which One Is a Better Target for Cardioprotection Against Ischemia–Reperfusion Injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of the ENT4 Adenosine Transporter for Cardioprotection - John Buolamwini [grantome.com]

- 9. Contribution of ENT4 to adenosine uptake in AC16 human cardiomyocytes under simulated ischemic conditions and its potential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

hENT4-IN-1: A Novel Cardioprotective Strategy for Myocardial Ischemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide. A key endogenous protective mechanism against ischemic injury involves the nucleoside adenosine. During ischemia, extracellular adenosine levels rise, activating cell surface receptors that initiate signaling cascades to mitigate cellular damage. The concentration of extracellular adenosine is tightly regulated by equilibrative nucleoside transporters (ENTs). Human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a pH-sensitive transporter that exhibits increased adenosine uptake under the acidic conditions characteristic of ischemic tissue.[1] This unique property makes hENT4 a compelling therapeutic target for ischemic heart disease. Selective inhibition of hENT4 during ischemia is hypothesized to prevent the uptake of adenosine into cardiomyocytes, thereby increasing its extracellular concentration and enhancing its cardioprotective effects.[1] This guide provides a comprehensive overview of hENT4-IN-1, a potent and selective inhibitor of hENT4, as a tool for studying and potentially treating cardiac ischemia.

Core Concepts: The Role of hENT4 in Cardiac Ischemia

Under normal physiological conditions (pH 7.4), hENT4 has a low affinity for adenosine. However, during myocardial ischemia, the accumulation of metabolic byproducts such as lactate leads to extracellular acidosis. This drop in pH significantly increases the affinity and transport capacity of hENT4 for adenosine.[1] By transporting adenosine into the cell, hENT4 reduces the extracellular concentration of this cardioprotective nucleoside, thereby limiting its ability to activate G protein-coupled adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. Activation of these receptors is known to confer significant cardioprotection through various mechanisms, including modulation of ion channels, reduction of inflammation, and preservation of mitochondrial function.[2][3][4]

This compound is a potent and selective small molecule inhibitor of hENT4.[5][6] Its high affinity and selectivity make it an invaluable research tool to probe the function of hENT4 in cardiac ischemia and a promising lead compound for the development of novel cardioprotective therapies.

Quantitative Data: this compound and Other Relevant Inhibitors

The following tables summarize the key quantitative data for this compound and decynium-22, a less specific ENT4 inhibitor that has been studied in the context of simulated ischemia.

Table 1: Inhibitory Potency and Selectivity of this compound [5][6]

| Compound | Target | IC50 (nM) | Selectivity vs. hENT1 | Selectivity vs. hENT2 |

| This compound (Compound 30) | hENT4 | 74.4 | ~80-fold | ~20-fold |

Table 2: Effect of ENT4 Inhibition on Adenosine Uptake and Cell Viability in Cardiomyocytes under Simulated Ischemia [7]

| Experimental Condition | Treatment | [3H]adenosine Uptake (% of control) | Cell Viability (% of control) | Lactate Dehydrogenase (LDH) Release (% of control) |

| Normoxia | Vehicle | 100 | 100 | 100 |

| Simulated Ischemia | Vehicle | 128 | 65 | 150 |

| Simulated Ischemia | decynium-22 | 100 | 85 | 115 |

| Simulated Ischemia | siRNA against ENT4 | Not Reported | 82 | 120 |

Note: Data for decynium-22 and siRNA are from studies on AC16 human cardiomyocytes and serve as a proxy for the expected effects of a selective hENT4 inhibitor like this compound.

Experimental Protocols

In Vitro [3H]-Adenosine Uptake Assay in Cardiomyocytes under Simulated Ischemia

This protocol is designed to assess the effect of this compound on adenosine uptake in cultured cardiomyocytes under conditions that mimic ischemia.

Materials:

-

Cultured cardiomyocytes (e.g., AC16 or primary neonatal ventricular myocytes)

-

HEPES-buffered saline (HBS), pH 7.4

-

Ischemia buffer (HBS with pH adjusted to 6.0 and containing metabolic inhibitors such as 2-deoxyglucose and sodium cyanide)

-

[3H]-adenosine

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Plate cardiomyocytes in 24-well plates and grow to confluence.

-

Wash cells twice with HBS at 37°C.

-

Pre-incubate cells for 15 minutes in either HBS (normoxia control) or ischemia buffer, with or without varying concentrations of this compound.

-

Initiate the uptake assay by adding [3H]-adenosine to each well.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold HBS.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the data to protein concentration in each well.

Ex Vivo Langendorff-Perfused Heart Model of Ischemia-Reperfusion Injury

This protocol allows for the assessment of this compound's cardioprotective effects on a whole-heart level.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

This compound

-

Triphenyltetrazolium chloride (TTC) stain

-

Data acquisition system to monitor cardiac function (e.g., LVDP, +dP/dt, -dP/dt)

Procedure:

-

Anesthetize the experimental animal (e.g., rat or mouse) and administer heparin.

-

Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Allow the heart to stabilize for a period of 20-30 minutes.

-

Record baseline cardiac function parameters.

-

Infuse this compound or vehicle into the perfusion buffer for a pre-ischemic period (e.g., 15 minutes).

-

Induce global no-flow ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

-

Reperfuse the heart with the respective treatment (this compound or vehicle) for a specified period (e.g., 60-120 minutes).

-

Continuously monitor cardiac function throughout the experiment.

-

At the end of reperfusion, freeze the heart and slice it for TTC staining to determine the infarct size. The area at risk can be delineated by perfusing with a blue dye before slicing.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound mediated cardioprotection.

Caption: Experimental workflow for Langendorff heart ischemia-reperfusion.

Conclusion and Future Directions

This compound represents a highly valuable tool for dissecting the role of pH-sensitive adenosine transport in the pathophysiology of myocardial ischemia. The available data, although still in its early stages, strongly suggests that selective hENT4 inhibition is a viable and promising strategy for cardioprotection.[1][7] The key advantage of this approach lies in its specificity for ischemic tissue, which is naturally acidic. This targeted action could potentially minimize the systemic side effects associated with non-specific adenosine transport inhibitors or direct adenosine receptor agonists.[1]

Future research should focus on in vivo studies to confirm the cardioprotective efficacy of this compound in clinically relevant animal models of myocardial infarction. These studies should aim to establish a clear dose-response relationship and to elucidate the downstream signaling pathways that are activated by hENT4 inhibition. Furthermore, the development of radiolabeled hENT4 inhibitors could enable in vivo imaging and pharmacokinetic studies. Ultimately, the insights gained from research with this compound could pave the way for the development of a new class of drugs for the treatment of ischemic heart disease.

References

- 1. Equilibrative Nucleoside Transporters 1 and 4: Which One Is a Better Target for Cardioprotection Against Ischemia–Reperfusion Injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine Receptor Subtypes and Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adenosine Receptor Subtypes and Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dipyridamole analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contribution of ENT4 to adenosine uptake in AC16 human cardiomyocytes under simulated ischemic conditions and its potential role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Molecular Probes for hENT4 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular probes available for studying the function of the human Equilibrative Nucleoside Transporter 4 (hENT4). hENT4, also known as the plasma membrane monoamine transporter (PMAT), is an integral membrane protein responsible for the transport of nucleosides, particularly adenosine, as well as various organic cations like monoamine neurotransmitters.[1][2] A unique characteristic of hENT4 is its pH-dependent activity, with optimal transport of adenosine occurring in acidic conditions (pH 5.5-6.0), a feature that makes it a significant player in physiological and pathological states associated with acidosis, such as ischemia and the tumor microenvironment.[3][4]

This guide details the inhibitors and substrates used to probe hENT4 function, presents quantitative data for these molecules, outlines key experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.

Molecular Probes: Inhibitors and Substrates

The study of hENT4 has been advanced by the identification of specific substrates and the development of pharmacological inhibitors. These molecular tools are essential for characterizing the transporter's function and its role in various biological processes.

Inhibitors of hENT4

While highly potent and selective inhibitors for hENT4 are still under active investigation, several compounds have been identified that can modulate its function.

-

Dipyridamole and its Analogues: Dipyridamole is a known inhibitor of equilibrative nucleoside transporters, but it only weakly inhibits hENT4.[4] However, a series of synthesized dipyridamole analogues has yielded more potent and selective inhibitors.[4][5]

-

Decynium-22: This compound has been used to inhibit ENT4 activity in studies investigating its role in adenosine transport in cardiomyocytes under simulated ischemic conditions.[7]

-

Non-selective Inhibitors: Other compounds that inhibit multiple ENTs, including hENT4, but with lower potency or selectivity include:

Substrates of hENT4

hENT4 transports a range of endogenous and exogenous molecules.

-

Adenosine: hENT4 mediates the transport of adenosine in a pH-dependent manner, with optimal activity at an acidic pH.[1][4] This transport is largely absent at a neutral pH of 7.4.[4] Under normal physiological conditions, the contribution of hENT4 to adenosine uptake is likely minimal due to its lower affinity compared to other transporters like hENT1.[1]

-

Monoamines: hENT4 is also known as the plasma membrane monoamine transporter (PMAT) due to its ability to transport monoamine neurotransmitters such as dopamine and serotonin.[2]

-

Cationic Drugs and Neurotoxins: The transporter has a broad substrate specificity that includes various cationic compounds and neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of a neurotoxin that induces Parkinson's-like symptoms.[1][2]

Quantitative Data for hENT4 Probes

The following table summarizes the inhibitory potency of various compounds against hENT4, with comparative data for hENT1 and hENT2 to indicate selectivity.

| Compound | Target | IC50 / Ki | Selectivity vs. hENT1 | Selectivity vs. hENT2 | Reference |

| Compound 30 (this compound) | hENT4 | 74.4 nM (IC50) | ~80-fold | ~20-fold | [4][5][6] |

| Dipyridamole | hENT4 | 2.8 µM (IC50) | - | - | [4][5] |

| hENT1 | 48 nM (Ki) | - | - | [4] | |

| hENT2 | 6.2 µM (Ki) | - | - | [4] | |

| NBMPR | hENT4 | Moderate Inhibitor | - | - | [4] |

| hENT1 | 0.4–8 nM (IC50) | - | - | [4] | |

| hENT2 | 2.8 µM (IC50) | - | - | [4] | |

| Dilazep | hENT1 | 19 nM (Ki) | - | - | [4] |

| hENT2 | 134 µM (Ki) | - | - | [4] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and cell type used.[8][9][10] It is crucial to consider these factors when comparing data from different sources.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of hENT4 function. The following protocols are based on established methods for studying nucleoside transporters.

Stable Expression of hENT4 in a Nucleoside Transporter-Deficient Cell Line

This protocol is foundational for creating a reliable system to study hENT4 in isolation.

Objective: To generate a cell line that stably expresses functional hENT4 for use in uptake and inhibition assays.

Materials:

-

PK15NTD (nucleoside transporter-deficient) cells.[5]

-

Mammalian expression vector (e.g., pCMV-3flag-1A) containing the full-length hENT4 cDNA.[4]

-

Transfection reagent (e.g., Lipofectamine 2000).[4]

-

Cell culture medium (e.g., modified minimal Eagle's medium).[4]

-

Selection antibiotic (e.g., G418).

-

FLAG antibody for Western blotting.[4]

Procedure:

-

Cloning: The full-length cDNA of hENT4 is cloned into a suitable mammalian expression vector. The inclusion of an epitope tag (e.g., FLAG) is recommended for verifying protein expression.[4]

-

Transfection: One day prior to transfection, seed PK15NTD cells in six-well plates to reach ~95% confluency on the day of transfection.[4]

-

Transfect the cells with the hENT4 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.[4]

-

Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418) to the culture medium.

-

Colony Screening and Expansion: Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days. Isolate and expand individual resistant colonies.

-

Verification of Expression: Screen the expanded colonies for hENT4 expression via Western blotting using an anti-FLAG antibody. A band of the predicted molecular mass (~55 kDa for hENT4) should be detected in transfected cells but not in control cells.[4]

-

Functional Verification: Confirm the functional expression of hENT4 by performing a [3H]adenosine uptake assay at an acidic pH (e.g., pH 6.0), as described below. Stably transfected cells should exhibit significantly higher adenosine uptake at acidic pH compared to control cells and uptake at neutral pH.[4]

Radiolabeled Nucleoside Uptake Assay

This assay directly measures the transport activity of hENT4.

Objective: To quantify the uptake of a radiolabeled substrate (e.g., [3H]adenosine) mediated by hENT4.

Materials:

-

PK15/hENT4 and control PK15NTD cells.

-

Transport buffer (pH adjusted as required, e.g., pH 6.0 and pH 7.4).[4]

-

[3H]adenosine.[4]

-

Adenosine kinase inhibitor (e.g., 50 nM ABT-702) and adenosine deaminase inhibitor (e.g., 100 nM EHNA) to prevent intracellular metabolism of adenosine.[11][12]

-

Ice-cold stop solution (e.g., transport buffer containing a high concentration of unlabeled adenosine).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: Seed PK15/hENT4 and PK15NTD cells in 24-well plates and grow to confluency.

-

Pre-incubation: On the day of the experiment, wash the cells with the transport buffer (at the desired pH).

-

Initiate Uptake: Add the transport buffer containing [3H]adenosine (e.g., 0.2 µM) and the metabolic inhibitors. Incubate for a short, defined period (e.g., 2 minutes) at room temperature.[4][13] Time course experiments should be performed initially to ensure measurements are taken during the linear phase of uptake.[11]

-

Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Normalize the radioactivity counts to the protein content of each well.

-

Calculate hENT4-mediated uptake by subtracting the uptake measured in the control PK15NTD cells from that in the PK15/hENT4 cells.[12] This difference represents the transport specifically mediated by hENT4.

-

hENT4 Inhibition Assay

This assay is used to determine the potency of inhibitory compounds.

Objective: To determine the IC50 value of a test compound for hENT4.

Materials:

-

Same as for the Radiolabeled Nucleoside Uptake Assay.

-

Test compounds at various concentrations.

Procedure:

-

Cell Plating and Preparation: Follow step 1 from the uptake assay protocol.

-

Pre-incubation with Inhibitor: Wash the cells with the transport buffer (pH 6.0 for hENT4). Pre-incubate the cells with the transport buffer containing various concentrations of the test compound for a set time (e.g., 15 minutes) at room temperature.[4]

-

Initiate Uptake: Add [3H]adenosine (at a concentration near its Km, if known, or a low concentration like 0.2 µM) to each well and incubate for a fixed time (e.g., 2 minutes).[4]

-

Termination and Measurement: Terminate the uptake and measure the radioactivity as described in steps 4 and 5 of the uptake assay protocol.

-

Data Analysis:

-

Plot the percentage of inhibition of [3H]adenosine uptake against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

-

Visualizations: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key conceptual frameworks for hENT4 research.

Caption: hENT4-mediated adenosine transport and signaling pathway.

Caption: Experimental workflow for screening and characterizing hENT4 inhibitors.

References

- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]